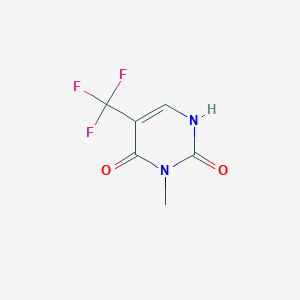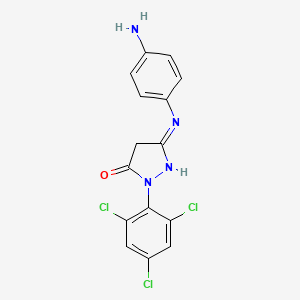
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C12H4Cl2N4. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with diaminomaleonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile can be compared with other similar compounds such as:
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Another pyrazine derivative with different substituents.
Pyrazine-2,3-dicarbonitriles substituted with maleimide derivatives: These compounds have different substituents and exhibit unique properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
| 67823-12-5 | |
Fórmula molecular |
C12H4Cl2N4 |
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H4Cl2N4/c13-8-2-1-7(3-9(8)14)12-6-17-10(4-15)11(5-16)18-12/h1-3,6H |
Clave InChI |
YLGVMXUSXMPIRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=C(C(=N2)C#N)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/no-structure.png)

![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)


![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
